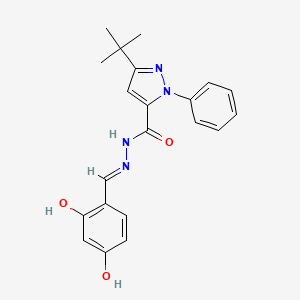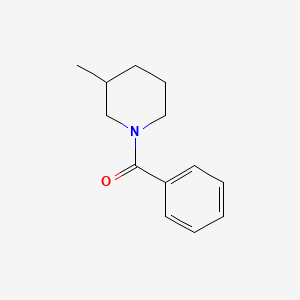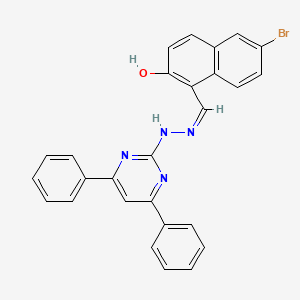
3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide, also known as LTB4DH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, are all important areas of research. In
作用机制
The mechanism of action of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, arthritis, and cancer. By inhibiting the activity of 5-lipoxygenase, this compound may help to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase and reduce the production of leukotrienes. Additionally, this compound has been shown to exhibit anti-proliferative and pro-apoptotic effects on cancer cells, suggesting that it may have potential as a cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide for lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Finally, this compound may have potential as a diagnostic tool for certain diseases, and further research is needed to explore this possibility.
合成方法
The synthesis of 3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 2,4-dihydroxybenzaldehyde and tert-butyl hydrazine with 1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding this compound in high yield.
科学研究应用
3-tert-butyl-N'-(2,4-dihydroxybenzylidene)-1-phenyl-1H-pyrazole-5-carbohydrazide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is in drug design and development, as it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases, such as cancer.
属性
IUPAC Name |
5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-21(2,3)19-12-17(25(24-19)15-7-5-4-6-8-15)20(28)23-22-13-14-9-10-16(26)11-18(14)27/h4-13,26-27H,1-3H3,(H,23,28)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAMTOLWXDCYMV-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclopropyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6014427.png)
![2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6014437.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B6014446.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6014452.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6014456.png)
![3-ethyl-4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6014465.png)

![4-(3-{[2-(1-cyclohexen-1-yl)ethyl]amino}butyl)phenol](/img/structure/B6014476.png)


![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6014507.png)
![5-[2-(difluoromethoxy)phenyl]-7-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6014513.png)
![1-{2-methoxy-5-[(4-methyl-1-piperidinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6014520.png)
![3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde [2-(benzyloxy)-5-bromobenzylidene]hydrazone](/img/structure/B6014524.png)
